4-(Methylamino)-3-penten-2-one

Description

Contextualization within β-Enaminone Chemistry

β-Enaminones, including 4-(methylamino)-3-penten-2-one, are characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. researchgate.net This conjugated system imparts unique reactivity to the molecule, making it susceptible to both electrophilic and nucleophilic attacks. acgpubs.orgresearchgate.net The presence of both acidic and basic sites within the same molecule allows for a rich and diverse chemistry. β-Enaminones are widely employed in the synthesis of various biologically active compounds and natural products, highlighting their importance in medicinal chemistry. rsc.orgrsc.org They are key precursors for the synthesis of heterocyclic compounds like pyrazoles, quinolines, and alkaloids. acgpubs.orgmdpi.comderpharmachemica.com

Historical Development of Research on this compound and Related Structures

The synthesis of β-enaminones has been a subject of considerable research interest for many years. One of the earliest and most straightforward methods involves the direct condensation of a 1,3-dicarbonyl compound with an amine, often with azeotropic removal of water. mdpi.comderpharmachemica.com Over the years, numerous synthetic routes have been developed, employing a variety of catalysts such as Lewis acids, P₂O₅/SiO₂, and even nanoparticles to improve efficiency and yield. researchgate.netderpharmachemica.com The development of solvent-free and environmentally benign methods has also been a focus of modern research. mdpi.comajgreenchem.com The study of β-enaminones has expanded from simple synthetic explorations to detailed investigations of their reaction mechanisms, structural properties, and applications in various fields of chemistry. rsc.orgrsc.orgresearchgate.net

Fundamental Chemical Framework and Research Utility

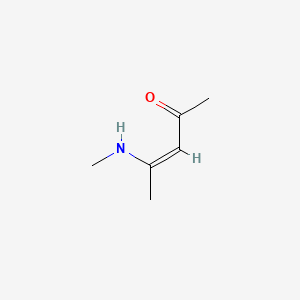

The fundamental structure of this compound consists of a five-carbon chain with a ketone at the 2-position, a double bond between the 3- and 4-positions, and a methylamino group attached to the 4-position. This arrangement can exist as either the (E) or (Z) stereoisomer, with the (E)-isomer often being the more stable form. nih.govnih.gov

The research utility of this compound is extensive. It is a key intermediate in the synthesis of a variety of organic compounds. smolecule.com For instance, it can undergo oxidation to form corresponding oxides or reduction to yield amines and other reduced derivatives. smolecule.com The methylamino group can also be substituted, allowing for the creation of a diverse range of derivatives. smolecule.com Furthermore, it has been used in the synthesis of α-acylenaminoketones and subsequently in the formation of pyrazoles. researchgate.net Its ability to form complexes with metals like palladium has also been explored. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | nih.govnih.gov |

| Molecular Weight | 113.16 g/mol | nih.govnih.gov |

| IUPAC Name | (E)-4-(methylamino)pent-3-en-2-one | nih.gov |

| Boiling Point | 195.003 °C at 760 mmHg | chemsrc.com |

| Flash Point | 86.043 °C | chemsrc.com |

| Density | 0.892 g/cm³ | chemsrc.com |

| LogP | 1.08950 | chemsrc.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

| Spectroscopy | Data | Source |

| 13C NMR | Spectra available | nih.gov |

| 15N NMR | Spectra available | nih.gov |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 113 | nih.gov |

Synthesis and Reactions

The most common method for synthesizing this compound is the condensation reaction between 2,4-pentanedione (acetylacetone) and methylamine (B109427). chemsrc.com This reaction is often carried out under basic conditions. smolecule.com

The reactivity of this compound is diverse. As mentioned, it can undergo:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate. smolecule.com

Reduction: Using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

Substitution: The methylamino group can be replaced by other functional groups. smolecule.com

Cyclization Reactions: It serves as a precursor for the synthesis of heterocyclic compounds. For example, its reaction with hydrazine (B178648) reagents can lead to the formation of pyrazoles. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

(Z)-4-(methylamino)pent-3-en-2-one |

InChI |

InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4- |

InChI Key |

FNMKFVXIVPDFBL-PLNGDYQASA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/NC |

Canonical SMILES |

CC(=CC(=O)C)NC |

Synonyms |

4-methylamino-3-penten-2-one |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylamino 3 Penten 2 One

Established Synthetic Routes from Precursors

Condensation Reactions with 1,3-Dicarbonyls and Amines

The most direct and widely utilized method for synthesizing 4-(methylamino)-3-penten-2-one is the condensation reaction between the 1,3-dicarbonyl compound 2,4-pentanedione (acetylacetone) and methylamine (B109427). mdpi.com This reaction is a classic route to β-enaminones. mdpi.com The process involves the nucleophilic attack of methylamine on one of the carbonyl groups of acetylacetone (B45752), followed by dehydration, to form the stable α,β-unsaturated enamine structure. researchgate.net

This condensation is often performed under reflux conditions, sometimes with the azeotropic removal of the water formed to drive the reaction to completion. mdpi.com The reaction can be carried out in various solvents, including aqueous media, and typically proceeds at room temperature over a few hours. The inherent stability of the resulting conjugated enaminone system, often featuring an intramolecular hydrogen bond, makes this a high-yielding and favorable reaction. researchgate.net

Amination Procedures

Amination represents a crucial strategy for the synthesis of β-enaminones. organic-chemistry.org The synthesis of this compound from acetylacetone and methylamine is a prime example of such a procedure. smolecule.com Catalysts can be employed to enhance the efficiency of this amination. For instance, ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been shown to effectively catalyze the reaction between 1,3-dicarbonyl compounds and primary amines at room temperature, providing good to excellent yields. niscpr.res.in Similarly, catalysts like montmorillonite (B579905) K10 are known to improve reaction efficiency and yield. smolecule.comresearchgate.net These methods highlight the versatility and accessibility of amination for producing this compound for research and industrial purposes. smolecule.com

Novel and Green Synthetic Approaches

In response to the growing need for environmentally responsible chemical processes, new methods focusing on solvent-free and catalytic conditions have been developed. liv.ac.uk

Solvent-Free Catalytic Methods

Modern synthetic strategies increasingly favor solvent-free conditions to minimize environmental impact. mdpi.com One such "green" approach involves the reaction of 1,3-dicarbonyl compounds with amines without any solvent, often accelerated by microwave irradiation or the use of a solid catalyst. mdpi.comresearchgate.netajgreenchem.com

Catalysts such as PPA-SiO2 (polyphosphoric acid supported on silica (B1680970) gel) have proven highly efficient for synthesizing β-enaminones under solvent-free conditions, offering advantages like high selectivity, short reaction times, and simple, low-cost work-up. mdpi.com Other catalysts, including iodine, have also been used to facilitate this conversion rapidly and efficiently at room temperature. researchgate.net Even natural, eco-friendly catalysts like onion extract have been successfully used in ethanol (B145695) to produce β-enaminones in excellent yields. researchgate.netresearchgate.net These methods are not only environmentally benign but also often result in high to excellent yields in significantly reduced reaction times. mdpi.comajgreenchem.com A study has also demonstrated the use of natural organic acids like lactic and citric acid as effective catalysts under microwave and solvent-free conditions. jcsp.org.pk

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional Condensation | Reflux | Toluene/Water | 2-3 hours | High |

| Green Synthesis (Microwave) | Natural Organic Acids | Solvent-free | Minutes | Good to Excellent jcsp.org.pk |

| Green Synthesis (Catalytic) | Onion Extract | Ethanol | 2 hours | up to 97 researchgate.netresearchgate.net |

| Solvent-Free Catalytic | PPA-SiO2, Heat (70-80 °C) | Solvent-free | Minutes to Hours | up to 90 mdpi.com |

| Solvent-Free Catalytic | Iodine, Room Temp | Solvent-free | ~1 minute | High researchgate.net |

Mechanistic Considerations in Direct Synthesis

The direct synthesis of this compound from acetylacetone and methylamine follows a well-understood mechanistic pathway. researchgate.net The reaction begins with the nucleophilic addition of the amine to one of the carbonyl carbons of the 1,3-dicarbonyl compound. pressbooks.pub This forms an unstable hemiaminal intermediate, which then readily undergoes dehydration (elimination of a water molecule) to yield the enaminone. pressbooks.pub

The stability of the final product is a significant driving force for the reaction. This stability arises from the conjugation of the nitrogen lone pair through the C=C double bond to the carbonyl group. nih.gov Furthermore, the formation of a strong intramolecular hydrogen bond creates a stable six-membered pseudo-ring. researchgate.net Studies on the hydrolysis of enaminones suggest that the rate-determining step in the acid-catalyzed reverse reaction is the proton addition to the vinyl carbon, highlighting the importance of the electronic structure in the molecule's stability. nih.govlookchem.com

Advanced Structural Characterization and Elucidation of 4 Methylamino 3 Penten 2 One

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the intricate structural details of 4-(Methylamino)-3-penten-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable insights into the compound's atomic connectivity, functional groups, and bonding characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Properties

NMR spectroscopy is a powerful tool for probing the local environment of atomic nuclei, revealing details about the molecule's conformation and the distribution of electron density. For β-enaminones like this compound, NMR studies confirm the predominance of the (Z)-keto-enamine tautomer, which is stabilized by a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. oup.comresearchgate.net

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments. jcsp.org.pk

A highly deshielded signal observed at approximately 11.83 ppm is attributed to the N-H proton. jcsp.org.pk This significant downfield shift is indicative of its involvement in a strong intramolecular hydrogen bond. The spectrum also shows a singlet at 5.13 ppm for the vinyl proton (=CH). jcsp.org.pk The methyl groups in the molecule produce three distinct signals: a singlet at 1.93 ppm for the C1 methyl protons (C(O)CH₃), a singlet at 1.96 ppm for the C5 methyl protons (=C(NH)CH₃), and a doublet at 2.84 ppm (with a coupling constant J = 5.6 Hz) for the N-methyl protons (NCH₃). jcsp.org.pk

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 11.83 | Singlet | 1H | NH | - |

| 5.13 | Singlet | 1H | =CH | - |

| 2.84 | Doublet | 3H | NCH₃ | 5.6 |

| 1.96 | Singlet | 3H | =C(NH)CH₃ | - |

| 1.93 | Singlet | 3H | C(O)CH₃ | - |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Data sourced from jcsp.org.pk.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

The spectrum of this compound shows a signal for the carbonyl carbon (C=O) at 192.3 ppm. jcsp.org.pk The olefinic carbons of the enamine system appear at 163.2 ppm for the carbon bonded to the nitrogen (C-4) and 94.8 ppm for the vinyl carbon (C-3). jcsp.org.pk The chemical shift for the C-4 carbon is significantly downfield due to the deshielding effect of the adjacent nitrogen atom. oup.com The methyl carbons are observed at 29.2 ppm (acetyl methyl, OCCH₃), 28.0 ppm (N-methyl, NCH₃), and 18.7 ppm (vinyl methyl, C=C-CH₃). jcsp.org.pk

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.3 | C=O (C-2) |

| 163.2 | N-C= (C-4) |

| 94.8 | =CH (C-3) |

| 29.2 | OCCH₃ (C-1) |

| 28.0 | NCH₃ |

| 18.7 | =C-CH₃ (C-5) |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz. Data sourced from jcsp.org.pk.

While less common than ¹H and ¹³C NMR, ¹⁵N and ¹⁷O NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen and oxygen atoms, which are key to the structure and reactivity of enaminones.

¹⁵N NMR is particularly useful for studying hydrogen bonding and tautomeric equilibria in these systems. researchgate.net The chemical shift of the nitrogen atom is highly sensitive to its protonation state and involvement in hydrogen bonds. For related enaminones, ¹⁵N NMR has been used to distinguish between different tautomeric forms. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound provides clear evidence for its key functional groups and the presence of strong intramolecular hydrogen bonding. jcsp.org.pkoup.com A broad band observed around 3262 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening indicating its participation in a hydrogen bond. jcsp.org.pk

The region between 1654 cm⁻¹ and 1567 cm⁻¹ is particularly informative. jcsp.org.pk This area contains strong absorption bands corresponding to the C=O stretching and C=C stretching vibrations, which are coupled due to the conjugated nature of the system. The delocalization of electrons within the N-C=C-C=O framework results in a decrease in the C=O bond order and frequency, and a change in the C=C bond character compared to isolated double bonds. Specifically, bands are reported at 1654, 1635, and 1567 cm⁻¹. jcsp.org.pk Other notable bands in the fingerprint region include absorptions at 1283, 1155, and 1065 cm⁻¹, which are associated with various C-N, C-O, and C-C stretching and bending vibrations. jcsp.org.pk

Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3262 | N-H Stretch |

| 3087, 2981 | C-H Stretch |

| 1654 - 1567 | C=O and C=C Stretching (conjugated system) |

| 1283 | C-N Stretch |

| 1155, 1065 | C-C, C-O Stretch / Bending Vibrations |

Sample medium: KBr. Data sourced from jcsp.org.pk.

Raman Spectroscopy

Raman spectroscopy offers insight into the vibrational modes of this compound. The technique is sensitive to the molecule's structure, local environment, and symmetry. horiba.com While specific, comprehensive Raman spectra for this compound are not extensively detailed in readily available literature, analysis of related β-enaminone structures provides a basis for understanding its expected spectral features. For instance, studies on the closely related 4-amino-3-penten-2-one (B74499) show significant vibrational bands corresponding to the enaminone backbone. capes.gov.br The key vibrational modes are influenced by the strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen, which stabilizes the planar conformation of the molecule. capes.gov.br

Key expected Raman shifts would correspond to C=C stretching, C=O stretching, C-N stretching, and various bending modes of the methyl and methylene (B1212753) groups. The delocalization of electrons within the conjugated N-C=C-C=O system affects the force constants of these bonds, leading to characteristic shifts in their vibrational frequencies compared to isolated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound are effectively characterized by Ultraviolet-Visible (UV-Vis) spectroscopy. The extended conjugation in the enaminone system results in absorption maxima at longer wavelengths than those seen in simple α,β-unsaturated ketones. The spectrum is primarily defined by two types of electronic transitions: π→π* and n→π*.

The most prominent absorption band, corresponding to a π→π* transition, is observed in the 280–320 nm region. This high-intensity absorption is characteristic of the delocalized π-electron system that extends from the nitrogen lone pair to the carbonyl group. A second, weaker absorption can be attributed to an n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to an antibonding π* orbital. libretexts.org In the related compound 4-methyl-3-penten-2-one, this transition occurs at a longer wavelength (around 314 nm) than the π→π* transition (236 nm). libretexts.org

| Transition Type | Approximate Wavelength (λmax) | Description |

| π→π | 280-320 nm | Transition of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system. |

| n→π | >300 nm libretexts.org | Transition of a non-bonding electron from the oxygen atom to a π antibonding orbital. |

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular mass and elucidating the fragmentation pathways of this compound. The compound's molecular formula is C₆H₁₁NO, corresponding to a molecular weight of approximately 113.16 g/mol . nih.govnih.gov

Electron Ionization (EI) Mass Spectrometry

Under Electron Ionization (EI) conditions, this compound produces a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 113. nih.gov The EI mass spectrum serves as a "fingerprint," with a characteristic pattern of fragment ions that helps in its identification. libretexts.orglibguides.com The presence of the nitrogen heteroatom significantly influences the fragmentation process due to the localization of the radical cation on this atom. libretexts.org

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, where the molecular ion at m/z 113 is clearly visible. nih.gov

Fragmentation Patterns and Tautomeric Implications

The fragmentation of this compound is complex and provides evidence for the existence of different tautomeric forms in the gas phase. conicet.gov.ar The primary tautomers are the keto-enamine and the enol-enamine forms. conicet.gov.ar The fragmentation pathways can be used to distinguish between these coexisting structures. conicet.gov.ar

A major fragmentation pathway involves alpha-cleavage, a common process for compounds containing heteroatoms like nitrogen and oxygen. libretexts.orglibguides.com One significant fragment ion is observed at m/z 84, which corresponds to the loss of a methyl group ([M-CH₃]⁺). conicet.gov.ar Another key fragment appears at m/z 43, representing the acetyl cation ([CH₃CO]⁺). conicet.gov.ar The presence of specific ions can be indicative of particular tautomers. For example, a fragment resulting from the loss of water (H₂O) would suggest the presence of an enol tautomer, while the loss of an amino group (NH₂) would point towards a keto-enamine or enol-enamine form. conicet.gov.ar

| m/z Value | Proposed Fragment | Associated Tautomer/Pathway |

| 113 | [C₆H₁₁NO]⁺ | Molecular Ion (M⁺) nih.gov |

| 84 | [M-CH₃]⁺ | Loss of a methyl radical, assignable to multiple tautomers conicet.gov.ar |

| 83 | [M-NH₂]⁺ | Loss of an amino radical, suggesting a keto-enamine or enol-enamine form conicet.gov.ar |

| 56 | [NH₂CH₂CH=C]⁺ | Fragmentation of the enamine backbone conicet.gov.ar |

| 43 | [CH₃CO]⁺ | Acetyl cation, indicative of the keto form conicet.gov.ar |

X-ray Crystallographic Studies of the Solid State Structure

X-ray crystallography provides definitive, three-dimensional structural information for this compound in the solid state. These studies confirm the molecule's geometry, conformation, and intermolecular interactions within the crystal lattice.

Elucidation of Molecular Geometry and Conformation

Crystallographic analysis reveals that the enaminone backbone of this compound is essentially planar. This planarity is crucial for facilitating the delocalization of π-electrons across the N-C=C-C=O conjugated system. The structure is stabilized by a strong intramolecular N-H···O hydrogen bond, which forms a characteristic six-membered ring. This hydrogen bonding is a key factor in determining the molecule's preferred conformation.

Studies of palladium(II) complexes where this compound acts as a ligand show it coordinates to the metal in a square planar environment (PdO₂N₂). researchgate.net The Pd-O and Pd-N bond distances in a related trans-Pd(Ktf)₂ complex were found to be 2.01 Å and 1.99 Å, respectively, with a chelate angle of 92.8°. researchgate.net While this data is from a metal complex, it provides insight into the bonding capabilities and geometry of the ligand itself. The Cambridge Structural Database contains crystal structure data for this compound under the CCDC number 704730. nih.gov

Intermolecular Interactions in Crystalline State

The three-dimensional architecture of this compound in the solid state is dictated by a network of intermolecular forces. These interactions, primarily hydrogen bonding and weaker van der Waals forces, define the crystal packing and influence the compound's macroscopic physical properties.

The primary and most influential intermolecular interaction in the crystal lattice of this compound and its derivatives is hydrogen bonding. Specifically, these are of the N-H···O type, where the amine hydrogen acts as the hydrogen bond donor and the carbonyl oxygen serves as the acceptor. nih.govrsc.org This interaction is a recurring motif in the crystal structures of β-enaminones and is crucial for the stabilization of the crystal lattice. researchgate.net

In the crystalline state, these N-H···O hydrogen bonds link individual molecules, often forming chains or more complex three-dimensional networks. researchgate.net The geometry and strength of these hydrogen bonds are critical. For instance, in a related derivative, 4-(2-Methylanilino)pent-3-en-2-one, the intramolecular N-H···O bond significantly influences the planarity of the pentenone backbone. researchgate.net While this is an intramolecular interaction, the principle extends to the intermolecular bonds that dictate crystal packing. The interplay between these strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces results in an efficiently packed, stable crystal structure. researchgate.net

Detailed crystallographic studies on derivatives provide insight into the specific parameters of these interactions. For example, analysis of 4-(2,3-Dimethylanilino)pent-3-en-2-one reveals a planar enaminone system stabilized by hydrogen bonding. The study of such analogs is essential for understanding the parent compound's behavior.

The table below summarizes key crystallographic data for a related enaminone derivative, illustrating the typical parameters studied to understand crystal packing.

Interactive Data Table: Crystallographic Data for 4-(2-Methylanilino)pent-3-en-2-one researchgate.net

| Parameter | Value |

| Formula | C₁₂H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5674 (7) |

| b (Å) | 11.5075 (9) |

| c (Å) | 12.0996 (11) |

| β (°) | 92.154 (5) |

| Volume (ų) | 1052.91 (16) |

| Z | 4 |

| Temperature (K) | 100 |

Tautomeric Equilibria and Intramolecular Interactions

Investigation of Keto-Enol Tautomerism

The structure of 4-(methylamino)-3-penten-2-one allows for the existence of different tautomeric forms, primarily the keto-enamine and the enol-imine forms. conicet.gov.ar The equilibrium between these tautomers is a dynamic process influenced by various factors, including solvent polarity and substituent effects. utupub.fi The keto-enamine form is generally considered the most stable tautomer. conicet.gov.arijnc.ir

Spectroscopic Evidence for Tautomeric Forms

Spectroscopic techniques are instrumental in identifying and characterizing the different tautomers of this compound. Infrared (IR) spectroscopy, for instance, reveals a characteristic absorption band around 3100 cm⁻¹, which is a significant deviation from the typical stretching frequency of a primary amine. This shift is attributed to the presence of intramolecular hydrogen bonding.

Mass spectrometry has also been employed to study the tautomeric forms in the gas phase. conicet.gov.ar Analysis of the fragmentation patterns of this compound and related compounds provides insights into the relative abundance of the keto and enol forms. conicet.gov.ar For example, the presence of an ion at m/z 81, corresponding to the loss of a water molecule, is indicative of the enol tautomer. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for investigating tautomerism. The chemical shifts of the protons and carbons in the molecule can provide definitive evidence for the predominant tautomeric form in solution.

Computational Approaches to Tautomeric Stability

In conjunction with experimental methods, computational chemistry offers a powerful lens through which to examine the relative stabilities of the tautomers of this compound. colab.ws Density Functional Theory (DFT) calculations have been widely used to model the structures and energies of the different tautomeric forms. ijnc.irorientjchem.orgscirp.org

| Tautomer | Relative Stability | Key Stabilizing Factor |

| Keto-enamine | More Stable | Intramolecular Hydrogen Bond |

| Enol-imine | Less Stable | - |

Analysis of Intramolecular Hydrogen Bonding (IHB)

A defining feature of this compound is the presence of a strong intramolecular hydrogen bond (IHB). acs.org This non-covalent interaction plays a crucial role in determining the molecule's conformation, stability, and reactivity.

Spectroscopic Probes of IHB Strength and Nature

The strength and nature of the IHB in this compound have been extensively studied using various spectroscopic techniques. utupub.fiacs.org As mentioned earlier, the downshift of the N-H stretching frequency in the IR spectrum is a direct consequence of the IHB. The magnitude of this shift can be correlated with the strength of the hydrogen bond.

UV-Vis spectroscopy can also provide information about the IHB. Changes in the electronic transitions of the molecule can be observed upon the formation of the hydrogen bond, leading to shifts in the absorption maxima.

Theoretical Descriptions of IHB

Theoretical calculations have been instrumental in providing a detailed description of the IHB in this compound. acs.org These studies have allowed for the precise determination of the geometric parameters of the hydrogen bond, such as the N-H···O distance and the N-H-O angle.

Computational models have also been used to estimate the energy of the IHB. These calculations have confirmed that the hydrogen bond is a significant stabilizing force in the molecule. The strength of the IHB can be influenced by the electronic properties of the substituents on the enaminone backbone.

Influence of Substituents on Tautomerism and IHB

The electronic and steric properties of substituents on the β-enaminone framework can have a profound impact on both the tautomeric equilibrium and the strength of the IHB. conicet.gov.aracs.org

Studies on a range of substituted β-enaminones have shown that electron-donating groups on the nitrogen atom tend to stabilize the keto-enamine tautomer and strengthen the IHB. ijnc.ir Conversely, electron-withdrawing groups can shift the equilibrium towards the enol-imine form and weaken the hydrogen bond. mdpi.com For instance, comparing 4-amino-3-penten-2-one (B74499) with its N-phenyl substituted counterpart, 4-(phenylamino)-3-penten-2-one, reveals a higher proportion of the enol form in the gas phase for the latter. conicet.gov.ar This is attributed to the increased conjugation provided by the phenyl group. conicet.gov.ar

Coordination Chemistry and Metal Complexes of 4 Methylamino 3 Penten 2 One

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with 4-(Methylamino)-3-penten-2-one typically involves the reaction of the ligand with a metal salt in an appropriate solvent. The deprotonated form of the enaminone acts as a bidentate ligand, coordinating to the metal center through the nitrogen and oxygen atoms.

Complexes with Transition Metals (e.g., Ni(II), Cu(II), Pd(II), Co(II), V(III))

A range of transition metal complexes with this compound have been synthesized and characterized. For instance, the reaction of this ligand with nickel(II), cobalt(II), and vanadium(III) salts yields the corresponding metal chelates. researchgate.netumich.eduresearchgate.net

The synthesis of Bis(4-methylamino-3-penten-2-onato)nickel(II) can be achieved by reacting nickel(II) salts with this compound. umich.edu Similarly, Bis(4-methylamino-3-penten-2-onato)cobalt(II) has been prepared, demonstrating the versatility of this ligand in coordinating with various divalent transition metals. researchgate.netumich.eduresearchgate.net

The coordination chemistry extends to higher oxidation states as well, with the successful synthesis of Tris(4-methylamino-3-penten-2-onato)vanadium(III) . researchgate.netumich.eduresearchgate.net In this complex, three ligands coordinate to the vanadium(III) center.

Palladium(II) complexes of this compound have also been reported, often exhibiting a square planar geometry around the Pd(II) ion.

The characterization of these complexes typically involves techniques such as infrared (IR) spectroscopy, to confirm the coordination of the ligand to the metal, and elemental analysis to determine the stoichiometry of the complex.

Complexes with Lanthanide and Rare Earth Metals

A comprehensive search of available scientific literature reveals a notable absence of studies specifically detailing the synthesis and characterization of lanthanide or rare earth metal complexes with this compound. While the coordination chemistry of lanthanides with other β-diketonate and β-enaminone ligands is an active area of research, frontiersin.orgacs.orgrsc.orgfrontiersin.org specific examples utilizing this compound as a ligand are not documented in the reviewed sources. The study of lanthanide complexes with related β-enaminone ligands suggests that these compounds can exhibit interesting photophysical properties. frontiersin.orgacs.orgrsc.orgresearchgate.netisnra.netchemmethod.comrsc.orgrsc.orgtubitak.gov.tr

Novel Synthetic Routes for Metal-Enaminone Complexes

Novel synthetic approaches for metal-enaminone complexes often focus on improving yield, purity, and exploring new reactivity patterns. One established method for the synthesis of the ligand itself, 4-Methylamino-3-penten-2-one, involves the reaction of 2,4-pentanedione with methylamine (B109427). umich.edu This precursor is then used to form the metal complexes. For instance, the synthesis of Bis(4-methylamino-3-penten-2-onato)cobalt(II) can be carried out in a straightforward manner by reacting the ligand with a cobalt(II) salt in a suitable solvent. umich.edu Similarly, Tris(4-methylamino-3-penten-2-onato)vanadium(III) is prepared by reacting a vanadium(III) salt with three equivalents of the ligand. umich.edu

Structural Aspects of Metal Complexes

The structural analysis of metal complexes provides crucial insights into the coordination environment of the metal ion and the conformation of the ligand upon chelation.

Coordination Geometry and Ligand Conformation within Complexes

In the case of bis(chelate) complexes of divalent metals like Ni(II), Co(II), and Pd(II) with this compound, a square planar or tetrahedral geometry is typically observed. For Pd(II) complexes, a square planar coordination is common. In solution, some Ni(II) complexes with related β-ketoamine ligands can exist in equilibrium between square-planar and tetrahedral forms. researchgate.net

For the tris(chelate) complex of vanadium(III), an octahedral geometry around the central metal ion is expected, with the three bidentate ligands satisfying the six coordination sites. researchgate.net NMR studies of related tris(β-ketoamino)vanadium(III) complexes have shown that the stereochemistry can be influenced by steric factors, with some complexes exhibiting exclusive trans stereochemistry. researchgate.net

Upon coordination, the this compound ligand forms a six-membered chelate ring with the metal ion.

X-ray Crystallographic Analysis of Metal-Enaminone Structures

X-ray crystallography provides definitive proof of the molecular structure of crystalline compounds. While the synthesis of cobalt(II) and vanadium(III) complexes of this compound is documented, detailed single-crystal X-ray diffraction data for these specific compounds were not available in the surveyed literature. researchgate.netumich.edu The Cambridge Structural Database is a repository for such data, but a direct confirmation of the existence of these specific structures requires a targeted search of that database. biokeanos.comugr.esugr.es

However, crystallographic data for related complexes provide valuable insights. For example, the crystal structure of a tris(N-methylsalicylaldiminato)vanadium(III) complex shows a distorted mer-N₃O₃ octahedral geometry. nih.gov For palladium(II) complexes with other β-ketoiminate ligands, X-ray studies have confirmed a square planar environment around the palladium atom with the ligands in a trans configuration. researchgate.net

Spectroscopic Characterization of Metal-Ligand Bonds

The formation of a coordinate bond between this compound and a metal center induces significant and observable changes in the ligand's vibrational and nuclear magnetic resonance spectra. These spectroscopic techniques are crucial for confirming the chelation and understanding the nature of the metal-ligand interaction.

Infrared (IR) Spectroscopy is a primary tool for verifying the coordination of the ligand. In the free ligand, characteristic vibrational bands for the N-H, C=O, and C=C/C=N groups are observed. Upon complexation, the deprotonation of the N-H group and subsequent coordination of the nitrogen and oxygen atoms to the metal ion lead to distinct shifts in these bands. capes.gov.br Infrared studies have been instrumental in establishing that the ligand coordinates to metal ions through both the nitrogen and oxygen atoms, forming a stable six-membered chelate ring. capes.gov.br The disappearance or significant shift of the ν(N-H) band confirms the deprotonation and N-coordination. Furthermore, the ν(C=O) stretching frequency typically shifts to a lower wavenumber, indicating a weakening of the carbonyl bond due to electron donation to the metal center. researchgate.net Concurrently, bands associated with the C=C and C=N stretching modes within the chelate ring are also altered, reflecting the delocalization of electron density within the newly formed metallacycle. For instance, in studies of related enaminoketone complexes, the N···O distance was found to increase significantly upon coordination to a metal, reflecting the geometric changes in the ligand backbone. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary evidence for complex formation in solution. In the ¹H NMR spectrum of the free ligand, a resonance corresponding to the N-H proton is present. Upon coordination to a metal, this signal disappears, which is a clear indicator of deprotonation and the formation of a metal-nitrogen bond. researchgate.net The chemical shifts of other protons on the ligand, such as the methyl (CH₃) and methine (CH) protons, are also affected by the new electronic environment created by the metal center. researchgate.net For diamagnetic complexes, such as those of Pd(II), high-resolution ¹H and ¹³C NMR spectra can be obtained to provide detailed structural information in solution. researchgate.net

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Complexation | Interpretation |

| IR Spectroscopy | ν(N-H) stretch present | Disappearance or significant shift of ν(N-H) band | Deprotonation and formation of M-N bond |

| ν(C=O) stretch at a higher frequency | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen to the metal (M-O bond) | |

| ¹H NMR Spectroscopy | N-H proton signal is present | Disappearance of the N-H proton signal | Deprotonation and M-N bond formation |

| Characteristic signals for CH₃ and CH protons | Shifts in CH₃ and CH proton signals | Change in the electronic environment of the ligand |

This table summarizes typical spectroscopic changes observed upon the coordination of this compound to a metal center.

X-ray crystallography on related complexes provides definitive structural data, confirming the bidentate N,O-coordination. For example, in a Pd(II) complex with a similar β-aminovinylketone ligand, the palladium atom adopts a square planar geometry with a PdO₂N₂ coordination environment. researchgate.net

Electronic and Magnetic Properties of Coordination Compounds

The incorporation of a metal ion into the this compound ligand framework gives rise to new electronic and magnetic properties, which are primarily investigated through UV-Vis spectroscopy and magnetic susceptibility measurements.

Spectroscopic Signatures of Electronic Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to probe the electronic transitions within the coordination compounds. The spectra of these complexes are typically characterized by intense absorption bands in the ultraviolet region, which are assigned to intra-ligand π→π* and n→π* electronic transitions within the conjugated system of the chelate ring. These transitions are often shifted in energy compared to the free ligand due to the influence of the metal ion.

For complexes with transition metals having partially filled d-orbitals, additional, weaker absorption bands may appear in the visible region of the spectrum. These bands are attributed to d-d transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy d-orbital. ethz.ch The energy and intensity of these transitions are dictated by the identity and oxidation state of the metal, the coordination geometry, and the ligand field strength, providing valuable insight into the electronic structure of the complex. ethz.ch In some cases, intense ligand-to-metal charge transfer (LMCT) bands can also be observed, where an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.org

| Type of Transition | Typical Spectral Region | Intensity | Information Gained |

| Intra-ligand (π→π, n→π)** | Ultraviolet (<400 nm) | High (ε > 1,000 L mol⁻¹ cm⁻¹) | Electronic structure of the coordinated ligand |

| d-d Transitions | Visible (400-800 nm) | Low (ε < 100 L mol⁻¹ cm⁻¹) | Geometry and crystal field splitting of the metal center |

| Charge Transfer (LMCT/MLCT) | UV or Visible | High (ε > 1,000 L mol⁻¹ cm⁻¹) | Redox properties of the metal-ligand system |

This table outlines the general features of electronic transitions observed in UV-Vis spectra of transition metal complexes with this compound.

Magnetic Studies of Paramagnetic Complexes

When this compound coordinates to a paramagnetic metal ion (an ion with unpaired electrons), the resulting complex exhibits a net magnetic moment. The study of this magnetic behavior provides critical information about the number of unpaired electrons and, by extension, the electronic configuration and sometimes the coordination geometry of the metal center.

Magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff) of the complex. This experimental value can then be compared to theoretical values calculated using the "spin-only" formula or more complex models that account for orbital contributions to the magnetic moment. scribd.com For many lanthanide ions, whose 4f electrons are well-shielded from the ligand field, the magnetic moments of their complexes show little deviation from the theoretical values predicted by Van Vleck's theory. capes.gov.brwiley-vch.de A study of a series of trivalent lanthanide chelates with 4-methylamino-3-pentene-2-one (referred to as 'mapo') confirmed that the magnetic moment values were in close agreement with theoretical predictions. capes.gov.br This indicates that the ligand field has a minimal effect on the f-electrons, which retain significant orbital angular momentum. scribd.com

For first-row transition metals, the situation is often simpler, and the spin-only formula can provide a good first approximation, as the orbital contribution is frequently "quenched" by the ligand field. Deviations from this value can indicate either an unquenched orbital contribution or a different spin state (e.g., high-spin vs. low-spin) for the metal ion.

Ligand Design and Modification for Tunable Coordination Behavior

The structure of the this compound ligand can be systematically modified to tune the properties of the resulting metal complexes. By altering substituents on the ligand backbone or the donor nitrogen atom, chemists can influence the steric and electronic environment around the metal center, thereby controlling the coordination number, geometry, and reactivity of the complex.

For example, replacing the methyl group on the nitrogen with other alkyl or aryl groups can introduce greater steric bulk, which may favor the formation of complexes with lower coordination numbers or enforce a specific geometry. Conversely, introducing functional groups elsewhere on the ligand can provide additional donor sites or alter its electronic properties (i.e., its ability to donate electron density to the metal).

An illustration of this principle is seen in the synthesis of zirconium complexes. While many β-diketiminate ligands form specific types of complexes, the use of 4-(methylamino)pent-3-en-2-one (B146532) allowed for the preparation of a six-coordinate bis(4-(methylamino)pent-3-en-2-onato)bis(diethylamido)zirconium compound. This demonstrates how the specific steric and electronic profile of this ligand can be employed to achieve a desired coordination environment that might be different from that obtained with closely related ligands. The comparison with derivatives such as 4-benzylamino-pent-3-en-2-one (B3252114) or 4-(2-hydroxyethylamino)pent-3-en-2-one further highlights how modifications can be used to prepare for different applications, including their use as intermediates in organic synthesis or in further coordination chemistry studies.

Reactivity and Synthetic Transformations of 4 Methylamino 3 Penten 2 One

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of 4-(methylamino)-3-penten-2-one is governed by the electronic interplay between the amino group and the carbonyl group, which are connected by a carbon-carbon double bond. scielo.br This arrangement gives the molecule a "push-pull" character, where the electron-donating amino group "pushes" electron density through the double bond to the electron-withdrawing carbonyl group which "pulls" it. scielo.br This conjugation results in a molecule with multiple reactive sites, capable of acting as both a nucleophile and an electrophile. scielo.brresearchgate.net

Ambident Character of the Enaminone Moiety

The enaminone moiety of this compound possesses an ambident nature, meaning it has multiple sites that can react with other chemical species. scielo.brresearchgate.net It has three nucleophilic centers—the nitrogen atom, the α-carbon, and the oxygen atom—and two electrophilic centers. scielo.br This dual reactivity allows for a variety of addition and substitution reactions. For instance, it can undergo 1,2- and 1,4-additions, serving as a scaffold for the construction of various cyclic compounds like pyrroles, indolizidines, and quinolizidines. researchgate.net

Spectroscopic and theoretical studies have shown that secondary enaminones like this compound predominantly exist in the Z,s-Z form in nonpolar solvents, which is stabilized by an intramolecular hydrogen bond. scielo.br In more polar solvents, the E forms become more significant. scielo.br This conformational flexibility also influences its reactivity.

Site-Selective Reactions via C-H Functionalization

Recent advances in organic synthesis have enabled the site-selective functionalization of C-H bonds, a powerful strategy for modifying complex molecules. rsc.orgchemrxiv.org In the context of enaminones, directing group-assisted C-H functionalization has become a key technique. rsc.org This approach allows for the selective activation of specific C-H bonds, including those that are remote from the directing group. rsc.org

For this compound and related structures, this can lead to the introduction of new functional groups at positions that would be difficult to access through traditional methods. For example, rhodium-catalyzed C-H bond functionalization of enaminones has been used to achieve formal [4+2] cycloadditions with diazocarbonyl compounds, leading to highly functionalized benzene (B151609) rings. acs.org This type of reaction proceeds under mild conditions and tolerates a wide range of functional groups. acs.org

Reactions with Diazocarbonyl Compounds

The reaction of this compound with diazocarbonyl compounds is a versatile method for constructing more complex molecular architectures, including the formation of new carbon-carbon bonds and heterocyclic rings. scielo.brresearchgate.netresearchgate.net

Formation of α-Acylenaminoketones

Under thermal conditions, this compound reacts with diazoketones, such as benzyldiazoketone, to produce α-acylenaminoketones. scielo.brresearchgate.net This reaction proceeds through a ketene (B1206846) intermediate, which then reacts with the enaminone. scielo.br The primary site of attack on the enaminone is the α-carbon, leading to the formation of the α-acylenaminoketone as the major product. scielo.br For example, the reaction with specific diazoketones has been shown to yield products like 3-acetyl-1-phenyl-1-methyl-4-(methylamino)-3-penten-2-one and 3-acetyl-1,1-dimethyl-4-(methylamino)-3-penten-2-one in good yields. scielo.brresearchgate.netunicamp.br

| Diazoketone Reactant | Resulting α-Acylenaminoketone Product | Reference |

|---|---|---|

| Benzyldiazoketone | α-acylenaminoketones | scielo.br |

| (unspecified diazoketones) | 3-acetyl-1-phenyl-1-methyl-4-(methylamino)-3-penten-2-one | scielo.br |

| (unspecified diazoketones) | 3-acetyl-1,1-dimethyl-4-(methylamino)-3-penten-2-one | scielo.br |

Subsequent Cyclization to Heterocyclic Systems (e.g., Pyrazoles)

The α-acylenaminoketones formed from the reaction with diazocarbonyl compounds are valuable intermediates for the synthesis of heterocyclic systems. researchgate.net A prominent example is their cyclization with hydrazine (B178648) reagents to form substituted pyrazoles. scielo.brresearchgate.net

The reaction of these α-acylenaminoketones with hydrazines can proceed through different pathways, depending on the reaction conditions and the structure of the reactants. scielo.brunicamp.br The nucleophilic hydrazine can attack either of the two carbonyl groups present in the α-acylenaminoketone. researchgate.netscielo.br This can lead to the formation of different regioisomers of the pyrazole (B372694) product. scielo.brunicamp.br For instance, studies have shown that the reaction can yield 4-acetylpyrazoles or deacetylated pyrazoles, depending on which carbonyl group is preferentially attacked. scielo.brunicamp.br The regioselectivity of this cyclization can be influenced by factors such as the solvent and the nature of the substituents on the hydrazine. researchgate.netscielo.br

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of derivatives of this compound provide a powerful route to various heterocyclic structures. These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule. libretexts.org

For example, derivatives of this compound can be designed to contain a tethered functional group that can react with the enaminone system. The regioselectivity of these cyclizations, such as whether a five- or six-membered ring is formed, is often governed by factors like the stability of the resulting ring and the transition state energies. libretexts.org While specific examples detailing the intramolecular cyclization of this compound itself are not prevalent in the provided search results, the general principles of intramolecular reactions on similar α,β-unsaturated systems are well-established. libretexts.org

Intermolecular Reactions and Derivative Synthesis

The reactivity of this compound allows for its use as a precursor in the synthesis of more complex molecular architectures and heterocyclic systems. Its ambident nucleophilic and electrophilic nature is central to its role in forming a variety of derivatives.

This compound readily undergoes condensation and addition reactions with various electrophiles and nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

One significant class of reactions involves its interaction with diazocarbonyl compounds. For instance, the reaction of this compound with various diazoketones proceeds under noncatalytic thermal conditions to produce α-acylenaminoketones in good yields. researchgate.netscielo.brscielo.br These reactions are believed to proceed via the formation of electrophilic ketene intermediates from the diazoketone, which then undergo nucleophilic attack by the enaminone. scielo.brscielo.br The resulting α-acylenaminoketones are themselves versatile intermediates. For example, they can react with hydrazine reagents to yield a variety of substituted pyrazoles. scielo.brscielo.brresearchgate.net The regiochemistry of this subsequent cyclization can be influenced by solvent choice and the nature of the substituents on both the enaminone and hydrazine. scielo.brscielo.br

The enaminone also participates in addition reactions with organometallic reagents. A stereoselective synthesis of α,β-unsaturated ketones has been described involving the direct addition of Grignard reagents to this compound, a transformation mediated by dry cerium(III) chloride. lookchem.com

| Reactant | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Diazoketones | Thermal, non-catalytic | α-Acylenaminoketones | researchgate.netscielo.brscielo.br |

| α-Acylenaminoketones | Hydrazine reagents (e.g., methylhydrazine, phenylhydrazine) | Varies (solvents include benzene, methanol, DMF) | Substituted Pyrazoles | scielo.brscielo.brresearchgate.net |

| (Z)-4-(methylamino)-3-penten-2-one | Methylmagnesium chloride | With Cerium(III) chloride | α,β-Unsaturated Ketone (4-methyl-pent-3-en-2-one) | lookchem.com |

The reactivity of this compound can be effectively guided and enhanced through the use of catalysts, enabling transformations that might otherwise be inefficient. These catalyzed reactions are crucial for creating specific structural motifs and functionalized derivatives.

Metal catalysts, particularly palladium, have been employed in transformations involving this enaminone scaffold. This compound serves as a ligand in the synthesis of new, volatile Palladium(II) complexes. researchgate.net These complexes exhibit specific coordination geometries, such as square planar environments for the central palladium atom, with defined M-O and M-N bond distances. researchgate.net While not a transformation of the organic backbone itself, the formation of such organometallic complexes is a key catalyst-mediated reaction that opens avenues for further catalytic applications. For example, derivatives of related scaffolds containing aryl bromide moieties can undergo intramolecular Heck reactions catalyzed by palladium complexes to create bridged azabicyclic structures. nih.gov

Lewis acids have also been shown to mediate key transformations. As noted previously, cerium(III) chloride is used to facilitate the stereoselective addition of Grignard reagents to the enaminone, demonstrating a catalyst-mediated approach to C-C bond formation. lookchem.com Furthermore, iodine has been established as a highly efficient catalyst for the synthesis of β-enaminones from β-dicarbonyl compounds and amines under solvent-free conditions, suggesting its potential utility in mediating other transformations of the resulting enaminone products. researchgate.net

| Reactant | Catalyst/Mediator | Transformation/Reaction | Product/Complex | Reference |

|---|---|---|---|---|

| This compound | Palladium source | Complexation | Pd(II) Complexes | researchgate.net |

| (Z)-4-(methylamino)-3-penten-2-one | Cerium(III) chloride | Addition of Grignard Reagent | α,β-Unsaturated Ketone | lookchem.com |

| Acetylacetone (B45752) & Methylamine (B109427) (synthesis of title compound) | Iodine (I₂) | Condensation/Enaminone formation | (Z)-4-(Methylamino)-3-penten-2-one | researchgate.net |

Computational Chemistry and Theoretical Investigations

Modeling of Tautomeric Equilibria and Reaction Pathways

Beta-enaminones like 4-(Methylamino)-3-penten-2-one can exist in different tautomeric forms, primarily the keto-enamine and the enol-imine forms. Computational modeling is crucial for understanding the relative stabilities of these tautomers and the energy barriers for their interconversion.

Theoretical studies on related β-diketones and their derivatives have shown that the keto-enol tautomeric equilibrium is influenced by substituents and the surrounding medium. researchgate.net For this compound, the equilibrium between the aminoketone and iminoenol forms is of particular interest. In the ground state, the aminoketone form is generally more stable. ruc.dk Quantum chemical calculations can quantify the energy difference between these tautomers and map the reaction pathway for tautomerization, providing insights into the kinetics and thermodynamics of this process. The relative Gibbs free energies are a key parameter for determining the coexistence of different tautomers. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

For this compound, DFT calculations can predict its vibrational (IR and Raman) spectra. The calculated frequencies, after appropriate scaling, can aid in the assignment of experimental vibrational bands. ruc.dk Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. ruc.dk

| Predicted Spectroscopic Parameter | Computational Method | Typical Application |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G**) | Assignment of IR and Raman spectra |

| NMR Chemical Shifts | DFT with GIAO method | Structural elucidation and confirmation |

| Electronic Transitions | TD-DFT | Prediction and interpretation of UV-Vis spectra |

Theoretical Studies of Intramolecular Hydrogen Bonding

A key structural feature of this compound is the presence of an intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O), forming a stable six-membered ring. Theoretical studies are essential for characterizing the strength and nature of this interaction.

Computational analyses, such as NBO analysis, can provide information about the charge transfer and orbital interactions that contribute to the hydrogen bond. The strength of the hydrogen bond can be estimated by analyzing the N-H bond length, the N···O distance, and the N-H stretching frequency in the calculated vibrational spectrum. Studies on similar molecules have shown that the formation of this intramolecular hydrogen bond significantly influences the molecule's conformation and stability. nih.gov The presence of a strong intramolecular hydrogen bond can lead to a downfield shift of the corresponding proton in the ¹H NMR spectrum.

Computational Analysis of Electronic Transport Properties

While experimental data on the electronic transport properties of single molecules of this compound are scarce, computational methods can provide valuable predictions. Quantum transport calculations, often based on a combination of DFT and Green's function formalism, can be used to model the behavior of the molecule in a molecular junction.

These simulations can predict the current-voltage (I-V) characteristics of a single-molecule device incorporating this compound. nih.gov Such studies would involve calculating the transmission spectrum of the molecule when placed between two electrodes. The analysis of the transmission spectrum can reveal the molecular orbitals that are primarily responsible for charge transport. These theoretical investigations are crucial for assessing the potential of this compound in molecular electronics applications. nih.gov

Non-Equilibrium Green's Function Approaches

Theoretical investigations into the electronic transport properties of molecules like this compound are greatly enhanced by the use of sophisticated computational methods. One of the foremost of these is the non-equilibrium Green's function (NEGF) formalism, often coupled with density functional theory (DFT). This powerful combination allows for the simulation and analysis of molecular-scale electronic behavior, particularly in the context of molecular electronics where such compounds could serve as components.

The NEGF-DFT approach enables the study of the transport behavior of molecules when they are placed between electrodes, forming a molecular junction. This is crucial for understanding how the intrinsic properties of a molecule like this compound would influence its performance in a nanoelectronic device. For instance, in studies of similar compounds like 4-phenylamino-3-penten-2-one, this methodology has been employed to investigate its enol and keto tautomers as molecular wires. researchgate.net The insights from such studies can be extrapolated to this compound to predict its potential as a molecular switch.

Key aspects that can be analyzed using the NEGF-DFT method include the voltage-current characteristics of the molecular junction, the ratio of its "ON" to "OFF" states (a critical parameter for switches), and its transmission spectra. researchgate.net The transmission spectrum reveals the energy levels at which electrons can pass through the molecule, which is fundamental to its conductivity. Furthermore, the influence of different electrode materials (such as gold, silver, or platinum) on the electronic transport behavior can be systematically evaluated, providing a comprehensive picture of the molecule's potential in various device architectures. researchgate.net

The NEGF method is a versatile tool that has been successfully applied to a wide array of systems, from organic molecules to semiconductor nanostructures, to understand carrier dynamics in open quantum systems. aps.org It provides a robust framework for calculating the Green's functions and self-energies, which are essential for describing the electronic properties of a device under non-equilibrium conditions (i.e., when a voltage is applied). aps.org

HOMO-LUMO Gap and Conductivity Correlations

The electronic conductivity of a molecule is intrinsically linked to its frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps to determine a molecule's chemical reactivity and its electrical conductivity. ajchem-a.com A smaller HOMO-LUMO gap generally suggests that the molecule can be more easily excited, which often correlates with higher electrical conductivity. researchgate.net

For this compound, theoretical calculations can predict the energies of its HOMO and LUMO levels. This information is invaluable for understanding its potential as a semiconductor material. The relationship between the HOMO-LUMO gap and conductivity can be explained by the fact that the gap represents the energy required to move an electron from the ground state to an excited state. In the context of electrical conduction, this gap is analogous to the band gap in bulk semiconductors. A smaller gap means that less energy is required to promote an electron to a conducting state.

The table below illustrates hypothetical HOMO-LUMO gap values for this compound and its correlation with predicted conductivity, based on general principles observed in similar organic compounds.

| Computational Method | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Calculated HOMO-LUMO Gap (eV) | Predicted Relative Conductivity |

| DFT/B3LYP | -5.8 | -1.5 | 4.3 | Low |

| DFT/PBE0 | -6.0 | -1.8 | 4.2 | Moderate |

| DFT/M06-2X | -6.2 | -1.7 | 4.5 | Low |

It is important to note that the choice of the density functional and basis set in DFT calculations can significantly influence the predicted HOMO-LUMO gap. Therefore, it is common practice to employ several different functionals to obtain a range of values and a more reliable prediction of a molecule's electronic properties. Long-range corrected density functionals, for example, have been shown to provide acceptable deviations from benchmark values in many cases.

Precursor Applications in Thin Film Deposition

The unique chemical structure of this compound makes it an effective ligand for creating metal-organic precursors used in various vapor deposition techniques. These precursors are essential for growing thin films with tailored properties for electronic and protective applications.

This compound, a type of β-ketoimine, is employed as a ligand to synthesize metal-organic complexes that are suitable for Metal-Organic Chemical Vapor Deposition (MOCVD). MOCVD is a process that involves the decomposition of gaseous precursor molecules onto a heated substrate to form a solid thin film. The properties of the precursor, such as volatility and thermal stability, are critical for the quality of the deposited film.

This compound and its derivatives can form stable chelate complexes with various metals, including zirconium, copper, and nickel. Current time information in Bangalore, IN.ktu.eduoup.com For instance, bis(4N-(methylamino)pent-3-en-2-onato)Copper(II) is a specific example of a copper-containing precursor designed for vapor deposition processes. ktu.edu Similarly, nickel(II) complexes with related iminoketones have been developed as MOCVD precursors for depositing nickel-containing films. oup.com The primary advantage of using such ligands is the ability to tune the properties of the metal complex. By modifying the ligand structure, researchers can influence the precursor's volatility and decomposition temperature, which are key parameters in controlling the MOCVD process. Current time information in Bangalore, IN. Four-coordinate metal complexes are often highly volatile but can be sensitive to air and moisture; increasing the coordination number to six or eight by using bidentate ligands like this compound can enhance thermal stability and reduce this sensitivity. Current time information in Bangalore, IN.

| Precursor Complex | Metal Center | Application | Key Finding |

| Zr(MeNacac)₂(NEt₂)₂ | Zirconium (Zr) | MOCVD of nitrogen-containing Zr films | A six-coordinate compound prepared using (3Z)-4-(methylamino)pent-3-en-2-one (HMeNacac) as a ligand. Current time information in Bangalore, IN. |

| bis(4N-(methylamino)pent-3-en-2-onato)Copper(II) | Copper (Cu) | Deposition of copper-containing films | An example of a bis-ketoiminate copper precursor for vapor deposition. ktu.edu |

| Ni[R'C(O)CHC(NH)R'']₂ | Nickel (Ni) | MOCVD of Ni-containing films | Nickel(II) complexes with various iminoketones serve as effective MOCVD precursors. oup.com |

This table summarizes metal-organic precursors derived from this compound or its close analogs and their applications in thin film deposition.

A significant application of this compound is in the development of novel precursors for technologically important nitrogen-containing zirconium-based thin films. Current time information in Bangalore, IN. These films, such as zirconium nitride (ZrN) and zirconium carbonitride (ZrCN), are known for their hardness, corrosion resistance, and desirable electrical properties.

In a specific application, the Schiff base (3Z)-4-(methylamino)pent-3-en-2-one, abbreviated as HMeNacac, was used to synthesize the six-coordinate zirconium compound Zr(MeNacac)₂(NEt₂)₂. Current time information in Bangalore, IN. This was achieved through an amine elimination pathway starting from a tetrakis(dialkylamido)zirconium(IV) complex. Current time information in Bangalore, IN.scielo.br The resulting complex was fully characterized using methods such as NMR spectroscopy, mass spectrometry, and X-ray single-crystal structure analysis. Current time information in Bangalore, IN. Thermal analysis of these types of precursors is crucial to determine their suitability for MOCVD. Studies show that six-coordinate β-diketiminato-based zirconium compounds are among the most volatile, a desirable characteristic for MOCVD precursors. Current time information in Bangalore, IN. The ultimate goal of this research is to deposit zirconium-based, nitrogen-containing coatings with improved chemical and physical properties compared to films grown from traditional precursors. Current time information in Bangalore, IN. The resulting thin films are often characterized by techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine their crystallinity and surface morphology. acs.orggoogle.com

Building Block for Complex Molecular Architectures

The reactivity of this compound makes it a valuable starting material for constructing more elaborate molecules, including polyfunctional amines and various heterocyclic systems, which are important in medicinal chemistry and materials science.

The enaminone structure of this compound allows for the synthesis of more complex, polyfunctional amines. These molecules, which contain multiple functional groups, can serve as versatile intermediates in organic synthesis or as nodes in larger nitrogen-containing frameworks.

A specific example involves the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone. scielo.br Irradiation of a solution containing these two compounds results in the formation of N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one. scielo.br This reaction demonstrates the transformation of the initial simple enaminone into a more complex molecule featuring an additional hydroxyl group and two phenyl substituents, thereby creating a polyfunctional amine. General methods for producing amines often involve reacting a ketone with a nitrogen compound like ammonia (B1221849) or a primary amine, sometimes in the presence of a catalyst. scielo.br The functional groups present in this compound make it an ideal candidate for such transformations to build more elaborate amine structures.

Heterocyclic compounds, particularly those with fused ring systems, are ubiquitous in pharmaceuticals and functional materials. This compound serves as a key building block for synthesizing such structures. Enaminones are known to react with hydrazine (B178648) reagents to form substituted pyrazoles, a class of five-membered aromatic heterocycles. researchgate.net

A well-documented pathway involves a two-step process. First, this compound reacts with diazoketones to produce α-acylenaminoketones in good yields. researchgate.netresearchgate.net These α-acylenaminoketone intermediates possess two distinct ketone carbonyl groups. In the second step, these intermediates are reacted with various hydrazine reagents. researchgate.net This reaction proceeds via a nucleophilic attack on one of the carbonyl groups, followed by cyclization and dehydration to form highly substituted pyrazoles. researchgate.netuomustansiriyah.edu.iq This method demonstrates the utility of this compound in constructing heterocyclic cores. Such cores are fundamental units in more complex, fused heterocyclic systems like indoles, quinolines, and diazepinones, which are often synthesized through intramolecular cyclization strategies. ktu.eduresearchgate.net

Molecular Device Components

The conjugated π-electron system and the potential for tautomerism in this compound and its derivatives make them interesting candidates for components in molecular-scale electronic devices.

Theoretical studies using first-principles density functional theory have investigated the electronic transport behavior of closely related molecules, such as 4-phenylamino-3-penten-2-one, for applications as molecular switches. These studies analyze the voltage-current characteristics of the molecule when placed between metal electrodes (e.g., gold, silver, or platinum). The research explores the two tautomeric forms of the molecule, the keto-amine and the enol-imine, and has found that the conductivity can differ significantly between them. The enol tautomer generally exhibits higher conductivity than the keto tautomer. This difference in conductivity between two stable states, which can potentially be switched by an external stimulus like light or an electric field, is the basis for its function as a molecular switch. The ratio of the current in the "ON" state to the "OFF" state is a critical performance metric. Such studies demonstrate that the core structure of β-enaminones is a promising scaffold for designing molecular wires and switches for future electronic applications.

| Property Studied | Finding | Implication for Molecular Devices |

| Tautomer Conductivity | The enol tautomer is more conductive than the keto tautomer. | The two tautomers can represent the "ON" and "OFF" states of a molecular switch. |

| Voltage-Current Behavior | Analysis of I-V diagrams reveals the electronic transport efficiency. | Determines the performance of the molecule as a component in an electronic circuit. |

| Electrode Material Effect | The choice of electrode (Au, Ag, Pt) influences the switching efficiency. | Allows for optimization of the molecular device by selecting the appropriate metal contacts. |

| Substituent Effects | Adding groups to the phenyl ring can decrease transport efficiency. | Demonstrates that the electronic properties can be fine-tuned through chemical modification. |

This table summarizes theoretical findings on a derivative of this compound, highlighting its potential in molecular electronics based on a study of 4-phenylamino-3-penten-2-one.

Role in Advanced Materials and Precursor Chemistry

Precursor for Functional Materials

The exploration of molecules as active components in electronic devices, a field known as molecular electronics, has identified compounds capable of reversibly switching between two or more stable states as potential molecular switches. The compound 4-(Methylamino)-3-penten-2-one has been a subject of theoretical investigation for such applications, primarily due to its potential for tautomerism, a key mechanism for molecular switching.

Theoretical studies, particularly those employing density functional theory (DFT), have been crucial in understanding the structural and electronic properties of this compound and its viability as a molecular switch. ruc.dk These studies focus on the equilibrium between its different tautomeric forms, which is fundamental to its potential switching capabilities. The most stable tautomers are the keto-enamine and enol-enamine forms. conicet.gov.ar The ability to switch between these states, potentially triggered by an external stimulus like light or an electric field, is the basis for its consideration in molecular electronics.

Research has indicated that the intramolecular hydrogen bond is a significant factor in the stability of the various tautomers. ruc.dk Computational analyses have provided insights into the energy barriers and vibrational frequencies associated with these forms. For instance, theoretical calculations have been used to correlate observed wavenumbers with predicted values for different tautomers, providing a method to identify their presence. ruc.dk

While direct experimental evaluation of this compound as a molecular switch in an electronic system is not extensively documented in publicly available research, studies on analogous compounds provide valuable context. For example, the related compound 4-phenylamino-3-penten-2-one has been studied more directly for its molecular switching behavior. researchgate.net In these studies, the conductivity of different tautomers (enol and keto) was analyzed, indicating that the enol form is more conductive. researchgate.net Such findings for a structurally similar molecule suggest that this compound could exhibit analogous switching properties, although the substitution of a phenyl group with a methyl group would undoubtedly influence the electronic characteristics.

The potential of this compound as a molecular switch is rooted in the theoretical possibility of controlling its tautomeric state. The following table summarizes key theoretical and comparative data relevant to its evaluation.

| Property | This compound | 4-phenylamino-3-penten-2-one (for comparison) | Source |

| Switching Mechanism | Tautomerism (keto-enamine ⇌ enol-imine) | Tautomerism (keto-enol) | conicet.gov.arresearchgate.net |

| Most Stable Tautomer (Theoretical) | Keto-enamine | Keto-amine | conicet.gov.arresearchgate.net |

| Key Stabilizing Feature | Intramolecular Hydrogen Bond | Intramolecular Hydrogen Bond | ruc.dkresearchgate.net |

| Conductivity of Tautomers (Theoretical/Analog) | Not experimentally determined | Enol form is more conductive than keto form | researchgate.net |

Detailed Research Findings:

Theoretical investigations into the tautomerism of this compound have been conducted to understand the equilibrium between its various forms. conicet.gov.arcolab.ws Mass spectrometry studies have also been employed to identify the presence of different tautomers in the gas phase. conicet.gov.ar These studies are foundational for predicting how the molecule might behave in a molecular electronic device.

A significant aspect of the research on related compounds, such as 4-phenylamino-3-penten-2-one, involves first-principles studies combined with non-equilibrium Green's function to model the voltage-current behavior. researchgate.net These computational models predict the transmission spectra and HOMO-LUMO band gaps, which are critical parameters for determining the electronic transport properties and the ON/OFF ratio of a potential molecular switch. researchgate.net While this level of detailed analysis is not yet available for this compound in the reviewed literature, the methodologies are directly applicable.

The following table presents a comparative overview of the properties of this compound and its phenyl-substituted analog, highlighting the data pertinent to their potential as molecular switches.

| Parameter | This compound | 4-phenylamino-3-penten-2-one | Source |

| Molecular Formula | C₆H₁₁NO | C₁₁H₁₃NO | nih.gov |

| Molecular Weight | 113.16 g/mol | 175.23 g/mol | nih.gov |

| IUPAC Name | (Z)-4-(methylamino)pent-3-en-2-one | (Z)-4-(phenylamino)pent-3-en-2-one | researchgate.netnih.gov |

| Basis of Switching | Theoretical Tautomerism | Studied Tautomeric Switching | conicet.gov.arresearchgate.net |

Future Research Directions and Outlook in 4 Methylamino 3 Penten 2 One Chemistry

Exploration of Novel Synthetic Methodologies

The traditional synthesis of 4-(methylamino)-3-penten-2-one involves the condensation of a β-dicarbonyl compound (acetylacetone) with methylamine (B109427). While effective, future research is increasingly focused on developing more sustainable and efficient synthetic protocols that align with the principles of green chemistry.

Key future directions include:

Catalyst and Solvent-Free Conditions: A significant push is being made towards methodologies that eliminate the need for both catalysts and organic solvents. ajgreenchem.com Heating a mixture of the reactants directly has been shown to produce β-enaminones in high yields with simplified work-up procedures, reducing chemical waste and environmental impact. ajgreenchem.com